

Spectroscopic data (NMR, IR, UV-Vis) of 1,3-Diiminoisoindoline

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Compound of Interest

Compound Name: 1,3-Diiminoisoindoline

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An In-Depth Technical Guide to the Spectroscopic Data of 1,3-Diiminoisoindoline

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-diiminoisoindoline**, a pivotal precursor in the synthesis of phthalocyanine dyes and related macrocycles.[1][2] The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering a consolidated resource for the characterization of this compound.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **1,3-diiminoisoindoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of **1,3-diiminoisoindoline** was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz instrument.[1] The observed chemical shifts are detailed in Table 1. The aromatic protons appear as multiplets in the range of δ 7.5-7.9 ppm, while a broad singlet corresponding to the imino protons is observed at approximately δ 8.7 ppm.[1]

Table 1: ¹H NMR Spectroscopic Data for **1,3-Diiminoisoindoline** in DMSO-d₆.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.7	Broad Singlet	NH
7.87 - 7.91	Multiplet	Aromatic CH

| 7.57 - 7.62 | Multiplet | Aromatic CH |

¹³C NMR Data

A definitive ¹³C NMR spectrum for **1,3-diiminoisoindoline** is not readily available in the reviewed literature. However, based on the structure, one would anticipate signals for the aromatic carbons in the region of δ 120-140 ppm and for the imino carbons at approximately δ 150-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **1,3-diiminoisoindoline**, typically recorded as a Nujol mull, exhibits characteristic absorption bands.[3] The key vibrational frequencies are presented in Table 2. A notable feature is the N-H stretching vibration observed around 3150 cm⁻¹.[3]

Table 2: Key IR Absorption Bands for **1,3-Diiminoisoindoline**.

Wavenumber (cm ⁻¹)	Functional Group Assignment
3150	N-H Stretch

| 690 | C-H Bending (Aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of **1,3-diiminoisoindoline** shows distinct maxima corresponding to electronic transitions within the molecule.[3] The absorption data, including molar absorptivity (ϵ), are summarized in Table 3.

Table 3: UV-Vis Spectroscopic Data for **1,3-Diiminoisoindoline**.

Wavelength (λ_{max}) nm	Molar Absorptivity (ϵ) $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$
251	12,500
256	12,500

| 303 | 4,600 |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not extensively described in the literature. However, standard methodologies for the spectroscopic analysis of solid organic compounds are applicable.

Sample Preparation

For analysis, **1,3-diiminoisoindoline** is typically used as a solid powder or crystalline material. Purity of the sample is crucial for obtaining accurate spectroscopic data and can be assessed by techniques such as thin-layer chromatography or melting point determination. The reported melting point is approximately 197 °C with decomposition.

NMR Spectroscopy

A general procedure for obtaining a ^1H NMR spectrum involves dissolving a few milligrams of **1,3-diiminoisoindoline** in a deuterated solvent, commonly DMSO-d₆, in a 5 mm NMR tube.[\[1\]](#) The spectrum is then acquired on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, a more concentrated sample and a longer acquisition time are typically required due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy

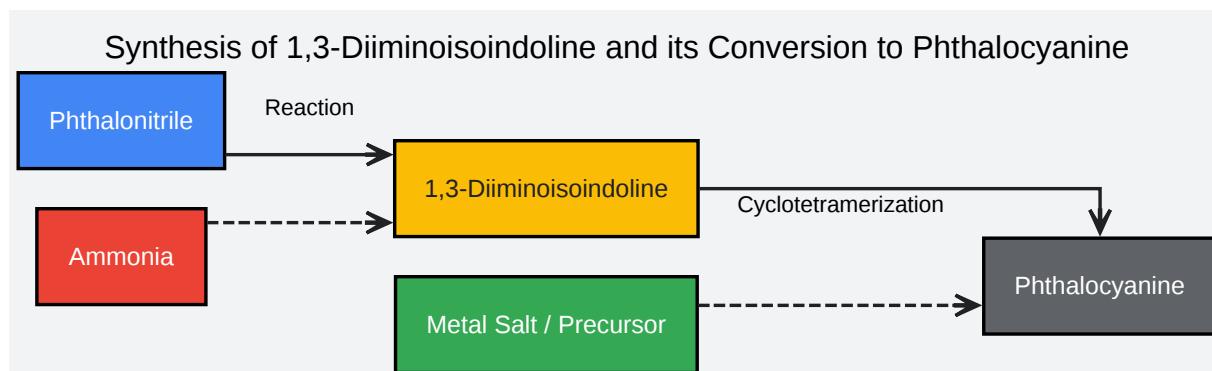
The infrared spectrum is commonly obtained using the Nujol mull technique. A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to create a fine paste. This mull is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates for analysis.

UV-Vis Spectroscopy

For UV-Vis analysis, a dilute solution of **1,3-diiminoisoindoline** is prepared in a suitable solvent that does not absorb in the region of interest (e.g., ethanol or methanol). The absorption spectrum is then recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

Synthesis Workflow

1,3-Diiminoisoindoline is a key intermediate in the synthesis of phthalocyanines. The general workflow for its synthesis and subsequent conversion is illustrated below.



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Caption: Synthetic pathway of **1,3-diiminoisoindoline** and its use as a precursor for phthalocyanines.

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References

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